molecular formula C20H16ClFN2O2S B10978455 5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide

5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide

Cat. No. B10978455
M. Wt: 402.9 g/mol
InChI Key: KYMBWKBVSSXQFL-UHFFFAOYSA-N
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Description

5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the benzyl group: This step involves the alkylation of the thiophene ring with a benzyl halide.

    Acetylation with 2-chloro-6-fluorophenylacetic acid: This step involves the reaction of the thiophene derivative with 2-chloro-6-fluorophenylacetic acid under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as halides and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Other thiophene derivatives with similar structures include 2-acetylthiophene and 3-benzylthiophene.

    Benzylated Compounds: Compounds such as benzylamine and benzyl alcohol share the benzyl moiety.

Uniqueness

5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the 2-chloro-6-fluorophenylacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

properties

Molecular Formula

C20H16ClFN2O2S

Molecular Weight

402.9 g/mol

IUPAC Name

5-benzyl-2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H16ClFN2O2S/c21-16-7-4-8-17(22)14(16)11-18(25)24-20-15(19(23)26)10-13(27-20)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H2,23,26)(H,24,25)

InChI Key

KYMBWKBVSSXQFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CC3=C(C=CC=C3Cl)F)C(=O)N

Origin of Product

United States

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